[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester
Description
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester is a synthetic intermediate characterized by a phenyl ring substituted at the 3-position with a 2-bromo-acetyl group and a tert-butyl carbamate group. The bromo-acetyl moiety introduces reactivity for nucleophilic substitution or coupling reactions, while the tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry and organic synthesis, particularly for constructing complex molecules through selective functionalization .
Properties
IUPAC Name |
tert-butyl N-[3-(2-bromoacetyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIZNPBGWYSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminophenylacetic acid and tert-butyl chloroformate.
Formation of Carbamate: The first step involves the reaction of 3-aminophenylacetic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the corresponding carbamate.
Bromination: The carbamate is then subjected to bromination using a brominating agent, such as N-bromosuccinimide (NBS), to introduce the bromoacetyl group at the ortho position of the phenyl ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of various heterocyclic compounds and functionalized molecules.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, physicochemical properties, and applications of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester and its analogs:
Physicochemical Properties
- Lipophilicity (LogP) : Bromo-acetyl derivatives (e.g., target compound) typically exhibit higher LogP values (~2.3–2.7) compared to fluorinated analogs (LogP ~2.3) due to the acetyl group’s hydrophobicity .
- Solubility : Thiophene-based derivatives () may show reduced aqueous solubility compared to purely aromatic systems due to sulfur’s hydrophobic nature .
- Thermal Stability : Tert-butyl carbamate derivatives generally decompose above 200°C, with bromine substituents slightly lowering thermal stability .
Biological Activity
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamic acid structure with a tert-butyl ester group, which is known for enhancing lipophilicity and potentially influencing its biological activity. The presence of the bromoacetyl group may also play a critical role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein targets involved in cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various cellular processes, possibly affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing downstream signaling cascades.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the compound's effectiveness against various microbial strains. Results indicated that this compound demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be promising, suggesting potential therapeutic applications in treating infections caused by resistant strains .
- Enzyme Targeting : Research has focused on the compound's ability to inhibit key enzymes associated with disease processes. For instance, it was found to inhibit the activity of protein farnesyltransferase (PFT), an enzyme implicated in cancer cell proliferation. The compound displayed a high degree of selectivity and potency, indicating its potential as a therapeutic agent in oncology .
- Receptor Binding Studies : Binding affinity studies have shown that the compound interacts with various receptors, including those involved in inflammation and pain pathways. Functional assays revealed that it could modulate receptor activity, leading to decreased cAMP production through G-protein coupled receptor mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
